Triazinate

Übersicht

Beschreibung

Es handelt sich um einen Dihydrofolat-Reduktase-Inhibitor, der im Gegensatz zu Methotrexat, das einen aktiven Transportmechanismus benötigt, durch passive Diffusion in Zellen gelangen kann . Diese Verbindung wurde wegen ihres potenziellen Einsatzes in der Krebsbehandlung, insbesondere bei kolorektalem Karzinom, untersucht .

Vorbereitungsmethoden

Die Synthese von NSC139105 beinhaltet die Herstellung von Dihydro-S-Triazinen, die aktivitätsgesteuerte Inhibitoren der Dihydrofolat-Reduktase sind . Das industrielle Produktionsverfahren beinhaltet typischerweise die Rekonstitution einer Sulfonsäureverbindung mit sterilem Wasser, gefolgt von einer Infusion in einer Dextroselösung .

Analyse Chemischer Reaktionen

NSC139105 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Triazinate is a triazine folate antagonist that has been evaluated for its clinical and pharmacological properties in humans . Research has explored its use in treating advanced solid tumors and acute leukemia, as well as its potential when combined with other cancer therapies . Additionally, triazine derivatives, including this compound, are being investigated for their anti-proliferative and biological activities .

Clinical evaluation of this compound

- Phase 1 study A phase 1 study was conducted to determine the toxicity spectrum, maximum tolerated dose, and pharmacological disposition of this compound in patients with advanced solid tumors and acute leukemia .

- Single doses of 20 to 225 mg/sq m, administered as a 0.5-hour infusion, showed negligible toxicity .

- Single doses of 300 to 600 mg/sq m, infused over 0.5 to 3 hours, caused moderate to severe central neurological impairment, including lightheadedness, somnolence, visual disturbances, and weakness. One patient experienced severe respiratory distress and cyanosis .

- Multiple doses administered every 12 to 24 hours did not result in neurological toxicity, but increased mucositis, skin toxicity, and myelotoxicity were observed .

- Five patients developed an erythematous to desquamative rash at the site of previous or concurrent radiotherapy .

- Measurable objective solid tumor responses were not observed in this study, although two patients had stabilization of previously advancing disease. Decreases in peripheral blasts occurred in both types of acute leukemia, but bone marrow improvement was not seen .

Pharmacological Disposition

- Serum Disappearance: this compound serum disappearance varied considerably from patient to patient .

- Serum Levels: Single i.v. doses of 300 mg/sq m resulted in serum levels of 10(-5) M or higher for 8 hours, and repeated doses maintained this level .

- Oral Administration: Oral administration resulted in serum concentrations less than 10% of those achieved after i.v. administration .

- Cerebrospinal Fluid Concentrations: Cerebrospinal fluid concentrations were 2% or less of serum levels in five or six patients, 1 to 4 hours after i.v. treatment .

- Urinary Excretion: Urinary excretion varied from 12 to 71% (median, 43%) of the total dose injected during the first 24 hours .

This compound in combination therapy

- This compound has been studied in combination with 5-Fluorouracil and Doxorubicin for treating metastatic gastric cancer .

Anti-proliferative activity of triazine derivatives

- A study on s-triazine Schiff base derivatives showed anti-proliferative activity against breast cancer MCF-7 and colon cancer HCT-116 cell lines .

- Specific s-triazine-hydrazone derivatives demonstrated varied anti-proliferative activity, with better efficacy observed on MCF-7 cells compared to HCT-116 cells .

- The nature of substituents on the triazine ring significantly influenced the biological activity .

Biological applications of thiourea derivatives

- Thiourea derivatives, which contain a triazine ring, have shown potential in inhibiting the growth of several cancer cell lines and reversing treatment resistance in cancer .

- Certain compounds exhibited antibacterial activity against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

- Specific tris-thiourea derivatives have demonstrated effectiveness against E. coli, S. aureus, and B. cereus .

Wirkmechanismus

NSC139105 exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell division. By inhibiting this enzyme, NSC139105 disrupts the production of tetrahydrofolate, a critical component in the synthesis of nucleotides. This leads to the inhibition of DNA synthesis and cell division, ultimately resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

NSC139105 ähnelt anderen Dihydrofolat-Reduktase-Inhibitoren wie Methotrexat und Aminopterin. Es ist insofern einzigartig, als es durch passive Diffusion in Zellen gelangen kann, während Methotrexat einen aktiven Transportmechanismus benötigt . Diese Eigenschaft macht NSC139105 möglicherweise effektiver bei bestimmten Arten von Krebszellen, die Resistenzen gegen andere Dihydrofolat-Reduktase-Inhibitoren entwickelt haben.

Zu ähnlichen Verbindungen gehören:

- Methotrexat

- Aminopterin

- Methasquin

Biologische Aktivität

Triazinate (TZT), a member of the triazine family, is primarily known for its potent biological activities, particularly as an antitumor agent. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a triazine folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both normal and malignant cells. Its structure allows it to interfere with folate metabolism, leading to significant antitumor effects.

- Inhibition of Dihydrofolate Reductase : this compound's primary mechanism involves the inhibition of DHFR, which disrupts the synthesis of nucleotides necessary for DNA replication and repair. This action is crucial in cancer therapy as rapidly dividing tumor cells are particularly sensitive to disruptions in DNA synthesis .

- Antitumor Activity : this compound has demonstrated notable efficacy against various tumor types. Studies indicate that it can induce apoptosis in cancer cells, thereby reducing tumor growth. The compound's ability to modulate multiple signaling pathways involved in cell proliferation and survival further enhances its therapeutic potential .

Case Studies and Clinical Findings

A review of clinical trials and case studies reveals the effectiveness and safety profile of this compound:

- Phase II Clinical Trials : In trials involving patients with advanced malignancies, this compound showed promising antitumor activity. However, side effects such as dermatitis and gastrointestinal disturbances were reported .

- Efficacy Against Specific Tumors : Research indicates that this compound exhibits significant activity against breast cancer cell lines, with IC50 values demonstrating its potency in inhibiting cell proliferation .

Table 1: Antitumor Efficacy of this compound

| Tumor Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 0.36 | Inhibition of DHFR |

| Lung Cancer | 0.45 | Induction of apoptosis |

| Colorectal Cancer | 0.50 | Disruption of nucleotide synthesis |

Table 2: Side Effects Reported in Clinical Trials

| Side Effect | Severity Level | Frequency (%) |

|---|---|---|

| Dermatitis | Life-threatening | 10 |

| Gastrointestinal Issues | Mild to Moderate | 50 |

| Nausea | Mild | 30 |

Research Findings

Recent studies have expanded on the biological activity of this compound derivatives:

- Structure-Activity Relationship (SAR) : Modifications to the triazine core have led to derivatives with enhanced biological activity. For example, the introduction of hydrophobic side chains has improved selectivity for target enzymes such as BTK (Bruton's Tyrosine Kinase) over EGFR (Epidermal Growth Factor Receptor), showing IC50 values as low as 17 nM for BTK inhibition .

- Broad Spectrum Activity : Beyond anticancer properties, this compound derivatives have shown antiviral, antifungal, and antimicrobial activities, indicating their potential utility in treating a variety of diseases .

Eigenschaften

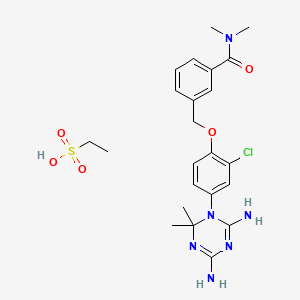

IUPAC Name |

3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N,N-dimethylbenzamide;ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O2.C2H6O3S/c1-21(2)26-19(23)25-20(24)28(21)15-8-9-17(16(22)11-15)30-12-13-6-5-7-14(10-13)18(29)27(3)4;1-2-6(3,4)5/h5-11H,12H2,1-4H3,(H4,23,24,25,26);2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPVIFTWECXNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N(C)C)Cl)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961492 | |

| Record name | Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41191-04-2 | |

| Record name | Ethanesulfonic acid, compd. with 3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]methyl]-N,N-dimethylbenzamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41191-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041191042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIAZINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid--3-{[2-chloro-4-(4,6-diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)phenoxy]methyl}-N,N-dimethylbenzamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIAZINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD99Y262WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.